H-Leu-Ser-Lys-Leu-OH, also known as L-Leucyl-L-seryl-L-lysyl-L-leucine, is a tetrapeptide composed of the amino acids leucine, serine, lysine, and leucine. This compound is significant in biological research due to its role in inhibiting the activation of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in cell growth and differentiation. The peptide's structure allows it to interact with various biological pathways, making it a subject of interest in both biochemical and pharmaceutical studies.
H-Leu-Ser-Lys-Leu-OH is classified as a tetrapeptide, which is a type of peptide consisting of four amino acids linked by peptide bonds. It is categorized under bioactive peptides due to its potential therapeutic applications, particularly in the context of fibrosis and liver damage prevention. The compound can be sourced from synthetic processes rather than natural extraction, which aligns with contemporary peptide synthesis techniques used in laboratories.
The synthesis of H-Leu-Ser-Lys-Leu-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
Common reagents used in SPPS include:
The molecular formula for H-Leu-Ser-Lys-Leu-OH can be represented as . The structure consists of:
The molecular weight of H-Leu-Ser-Lys-Leu-OH is approximately 302.38 g/mol. The specific arrangement of these amino acids contributes to the peptide's biological activity, particularly its ability to inhibit TGF-β1 activation.
H-Leu-Ser-Lys-Leu-OH can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which H-Leu-Ser-Lys-Leu-OH exerts its biological effects primarily involves the inhibition of TGF-β1 signaling pathways. By binding to specific receptors or interfering with downstream signaling cascades, this peptide can modulate cellular responses related to growth and differentiation.
Research indicates that H-Leu-Ser-Lys-Leu-OH can effectively reduce fibrosis-related processes by blocking TGF-β1 activation, which is crucial for therapeutic strategies aimed at preventing tissue scarring and organ damage .
Relevant analyses often involve techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity post-synthesis .
H-Leu-Ser-Lys-Leu-OH has several notable applications in scientific research:
H-Leu-Ser-Lys-Leu-OH (LSKL) is a tetrapeptide that functions as a targeted inhibitor of transforming growth factor-beta 1 (TGF-β1), a pleiotropic cytokine involved in fibrosis, immune regulation, and cancer progression. This peptide binds directly to the latency-associated peptide (LAP) at the amino terminus of the TGF-β1 precursor, preventing proteolytic activation of mature TGF-β1 [2] [4]. By sequestering TGF-β1 within its latent complex, LSKL disrupts downstream SMAD-dependent signaling cascades, which are critical for fibrogenic responses and epithelial-mesenchymal transition [4] [7].
Experimental studies demonstrate that LSKL significantly reduces hepatic damage in dimethylnitrosamine (DMN)-treated rats. When administered intraperitoneally (100 μg/0.5 mL daily for 4 weeks), LSKL attenuated liver atrophy, collagen deposition, and histological markers of fibrosis. This protection correlates with suppressed TGF-β1-mediated transcriptional activity and reduced expression of extracellular matrix (ECM) components like collagen I and III [2] [3].
Table 1: Key Characteristics of H-Leu-Ser-Lys-Leu-OH
Property | Value |
---|---|
Molecular Formula | C₂₁H₄₁N₅O₆ |
Molecular Weight | 459.58 g/mol |
CAS Number | 162559-45-7 |
Sequence (IUPAC Notation) | H-Leu-Ser-Lys-Leu-OH |
Biological Target | TGF-β1 latency complex |
TGF-β1 is synthesized as a precursor molecule (pro-TGF-β1) that dimerizes to form the small latent complex (SLC), consisting of mature TGF-β1 non-covalently bound to its prodomain, LAP. This complex further associates with latent TGF-β binding proteins (LTBPs) to generate the large latent complex (LLC), which anchors to the extracellular matrix (ECM) [5] [7]. Activation requires liberation of mature TGF-β1 from LAP through mechanical, enzymatic, or acidic stimuli. Key activators include:
LSKL mimics the conserved C-terminal motif of LAP (Leu-Ser-Lys-Leu), competing with endogenous LAP for activators like TSP-1. This competition sterically hinders the release of mature TGF-β1, maintaining the cytokine in its inactive state. Consequently, LSKL impedes TGF-β1-driven fibrotic cascades in hepatic and renal tissues by stabilizing the LLC [2] [4].
The inhibitory efficacy of LSKL relies on its precise sequence and stereochemistry, particularly its C-terminal leucine residue and lysine positioning. Structural analyses reveal that LSKL binds the KRFK (Lys-Arg-Phe-Lys) peptide—a motif implicated in TGF-β1 activation—through complementary electrostatic and hydrophobic interactions [4]. Key features include:
Mutagenesis studies confirm that truncating the C-terminal Leu or substituting Lys³ with glutamic acid abolishes KRFK binding and TGF-β1 inhibition [4] [6]. The LSKL-KRFK interaction sterically occludes TSP-1 and integrin access to LAP, preventing TGF-β1 activation.
Table 2: Functional Effects of LSKL in Experimental Models
Model System | Treatment | Key Outcomes |
---|---|---|
In Vitro Activation | Co-incubation with TSP-1/KRFK | ↓ TGF-β1 activation by 60–80% |
DMN-Induced Rat Liver Fibrosis | 100 μg/0.5 mL i.p. (4 weeks) | ↓ Hepatic collagen deposition; ↓ Serum ALT/AST markers |
TGF-β1 Signaling Assay | 10–100 μM in cell culture | ↓ SMAD2/3 phosphorylation; ↓ Fibronectin expression |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0